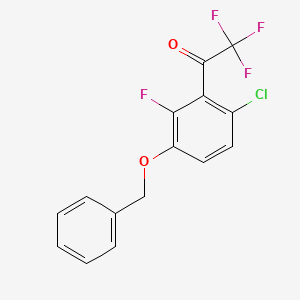
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. Its structure features a trifluoromethyl ketone moiety, which imparts distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Chlorination and fluorination of the aromatic ring.
Trifluoromethylation: Introduction of the trifluoromethyl ketone group.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions often include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.
Analyse Chemischer Reaktionen
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Hydrolysis: The trifluoromethyl ketone group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique chemical properties make it a candidate for developing advanced materials with specific functionalities.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone include:
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol: A reduced form with an alcohol group.
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroacetic acid: An oxidized form with a carboxylic acid group.
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoromethane: A derivative with a trifluoromethyl group instead of a ketone.
The uniqueness of this compound lies in its trifluoromethyl ketone moiety, which imparts distinct reactivity and interaction profiles compared to its analogs.
Eigenschaften
Molekularformel |
C15H9ClF4O2 |
|---|---|
Molekulargewicht |
332.67 g/mol |
IUPAC-Name |
1-(6-chloro-2-fluoro-3-phenylmethoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C15H9ClF4O2/c16-10-6-7-11(22-8-9-4-2-1-3-5-9)13(17)12(10)14(21)15(18,19)20/h1-7H,8H2 |
InChI-Schlüssel |
BQXOCAZJLXIFBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)C(=O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















